1H-Indole-4-carboxamide
Overview
Description
1H-Indole-4-carboxamide is a chemical compound that belongs to the indole family, which is a group of compounds known for their presence in natural products and biological systems. Indoles are characterized by a fused two-ring structure, consisting of a benzene ring fused to a pyrrole ring. The indole core is a common scaffold in many pharmaceuticals and is often modified to enhance biological activity or to create new therapeutic agents.
Synthesis Analysis
The synthesis of indole derivatives, including 1H-indole-4-carboxamide, can be achieved through various methods. For instance, a base-controlled synthesis of 2-substituted 1H-indole-3-carboxamides has been developed using PdCl(2)-catalyzed cyclization of o-alkynyltrifluoroacetanilides followed by isocyanide insertion, which proceeds smoothly at ambient temperature . Additionally, Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamides and aryl boronic acids has been reported, which is mild and efficient toward diverse product formation . Another method involves a one-pot multicomponent synthesis of heteroarylogous 1H-indole-3-carboxamidines starting from readily available N-alkyl-N-(1H-indol-2-ylmethyl)amines, isocyanides, and carbonyl compounds, exploiting the ability of the indole nucleus to interrupt the classical Ugi reaction .
Molecular Structure Analysis
The molecular structure of indole derivatives can be determined using techniques such as single crystal X-ray diffraction. For example, the crystal structure of N-methyl-1H-indole-2-carboxamide has been described as consisting of an indole group with a N-methylcarboxamide group linked at C2, and the structure is essentially planar . The knowledge of the crystal structure allows for a complete assignment of the 1H and 13C-NMR spectra.
Chemical Reactions Analysis
Indole derivatives are versatile in chemical reactions. 1H-Indole-3-carboxaldehyde and its derivatives are key intermediates for the preparation of biologically active compounds and indole alkaloids. They are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions . Indole-N-carboxylic acids and derived indole-N-carboxamides are intriguing compounds widely used in organic synthesis, especially in multicomponent reactions and C-H functionalization of indoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. For instance, the planarity of the N-methyl-1H-indole-2-carboxamide contributes to the formation of N-H ------ O hydrogen bonds, which join the molecules into centrosymmetric dimeric rings in the crystal packing . The electronic properties of indole derivatives can be studied through frontier molecular orbitals analysis, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), to understand the electronic charge transfer within the molecule . Additionally, energy frameworks and atom in molecule (AIM) calculations can be performed to investigate the stability of the compound and validate different intramolecular interactions .
Scientific Research Applications
Application as Poly (ADP-ribose) Polymerase-1 Inhibitors
- Scientific Field : Biochemistry and Pharmacology .
- Summary of the Application : 1H-Indole-4-carboxamide derivatives have been designed and synthesized as potent inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair .
- Methods of Application : Two new series of 1H-indole-4-carboxamide derivatives were synthesized and evaluated for their PARP-1 enzyme and cellular inhibitory activity .
- Results or Outcomes : The compound LX15 was identified with superior potency against both the PARP-1 (IC50 = 13 nM) and BRCA1 deficient cells (CC50 = 0.98 μM). LX15 also displayed excellent selectivity between the BRCA1 deficient cells and wild type MCF-7 cells (CC50 = 0.98 μM vs. CC50 = 22 μM) .
Application in Anticancer Research
- Scientific Field : Oncology .
- Summary of the Application : Indole derivatives, including 1H-Indole-4-carboxamide, have shown promising anticancer potential through multiple mechanisms of action .
- Methods of Application : Various indole derivatives have been synthesized and tested for their anticancer properties through different mechanisms, such as aromatase inhibition, tubulin inhibition, microtubule inhibition, targeting estrogen receptor, DNA-binding mechanism, induction of apoptosis, inhibition of PI3K/AkT/NFkB/mTOR, and HDAC inhibitors .
- Results or Outcomes : The specific results or outcomes for 1H-Indole-4-carboxamide in this context are not provided in the source .
Application in Preparation of Potential Fructose Bisphosphatase Inhibitors
- Scientific Field : Biochemistry .
- Summary of the Application : 1H-Indole-4-carboxamide has been used for the preparation of potential fructose bisphosphatase inhibitors .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1H-indole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-9(12)7-2-1-3-8-6(7)4-5-11-8/h1-5,11H,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRGIRLCXXEJCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344171 | |
Record name | 1H-Indole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-4-carboxamide | |
CAS RN |
1670-86-6 | |
Record name | 1H-Indole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.